molecular formula C17H17N3O3S B2730845 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 1421522-18-0

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2730845
CAS No.: 1421522-18-0
M. Wt: 343.4
InChI Key: BOYPSJAWEHTVEJ-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a unique combination of furan, thiazole, and urea moieties

Properties

IUPAC Name

1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-15(24-16(19-11)14-8-5-9-23-14)10-18-17(21)20-12-6-3-4-7-13(12)22-2/h3-9H,10H2,1-2H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYPSJAWEHTVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Urea formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The thiazole ring can be reduced to form thiazolidines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Thiazolidines and related compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-phenylurea: Similar structure but lacks the methoxy group on the phenyl ring.

    1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group in a different position on the phenyl ring.

Uniqueness

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a complex organic compound notable for its unique structural features, which include furan, thiazole, and urea moieties. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C17H17N3O3S
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 1421522-18-0

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit significant antibacterial activity.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
Escherichia coli25 µg/mLBactericidal
Salmonella typhi30 µg/mLBactericidal
Staphylococcus aureus20 µg/mLBacteriostatic
Bacillus subtilis>100 µg/mLNo inhibition

This table summarizes the effectiveness of the compound against common bacterial pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Case Study Example
A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as A431 (epidermoid carcinoma) and MCF7 (breast cancer). Results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(p-tolyl)ureaModerateLow
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaHighModerate
This compoundHighHigh

This comparison illustrates the superior antimicrobial and anticancer potential of the compound under discussion relative to its analogs.

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